molecular formula C10H10Cl3NO3 B073795 [2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate CAS No. 1477-41-4

[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate

Cat. No. B073795
CAS RN: 1477-41-4
M. Wt: 298.5 g/mol
InChI Key: RENLSHPSGMACFW-UHFFFAOYSA-N
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Description

[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate, also known as clopidol, is a chemical compound that belongs to the carbamate family. It is commonly used as an anticoccidial drug in poultry farming. The compound has been shown to inhibit the growth and proliferation of the protozoan parasites that cause coccidiosis, a common and highly contagious disease that affects chickens, turkeys, and other poultry species.

Mechanism Of Action

Clopidol exerts its anticoccidial activity by inhibiting the activity of the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA and RNA in the coccidian parasites. This results in the inhibition of parasite growth and proliferation, leading to the prevention and control of coccidiosis.

Biochemical And Physiological Effects

Clopidol has been shown to have a low toxicity profile and is generally well-tolerated by poultry. However, it can cause some adverse effects, such as decreased feed intake and weight gain, as well as changes in liver and kidney function. These effects are generally mild and reversible upon discontinuation of the drug.

Advantages And Limitations For Lab Experiments

Clopidol is a widely used anticoccidial drug in poultry farming, and its efficacy and safety have been well-established. However, its use in laboratory experiments may be limited by its specificity for coccidian parasites and its potential side effects. Additionally, the cost of the drug may be prohibitive for some research applications.

Future Directions

Further research is needed to explore the potential of [2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate as an antitumor agent and to elucidate its mechanism of action in this context. Additionally, the antioxidant and anti-inflammatory properties of [2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate warrant further investigation for their potential therapeutic applications in various disease states. Finally, the development of more specific and less toxic anticoccidial agents may be a promising avenue for future research in this field.

Synthesis Methods

The synthesis of [2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate involves the reaction of 3-(4-chlorophenyl)-3-hydroxypropylamine with phosgene to form the corresponding carbamate. The resulting product is then treated with 2,2-dichloroacetic acid to yield [2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate.

Scientific Research Applications

Clopidol has been extensively studied for its effectiveness in controlling coccidiosis in poultry. It has also been investigated for its potential as an antitumor agent, with promising results in preclinical studies. In addition, [2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate has been shown to possess antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases associated with oxidative stress and inflammation.

properties

CAS RN

1477-41-4

Product Name

[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate

Molecular Formula

C10H10Cl3NO3

Molecular Weight

298.5 g/mol

IUPAC Name

[2,2-dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate

InChI

InChI=1S/C10H10Cl3NO3/c11-7-3-1-6(2-4-7)8(15)10(12,13)5-17-9(14)16/h1-4,8,15H,5H2,(H2,14,16)

InChI Key

RENLSHPSGMACFW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C(COC(=O)N)(Cl)Cl)O)Cl

Canonical SMILES

C1=CC(=CC=C1C(C(COC(=O)N)(Cl)Cl)O)Cl

Origin of Product

United States

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